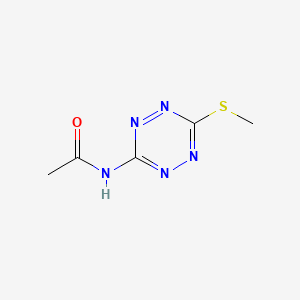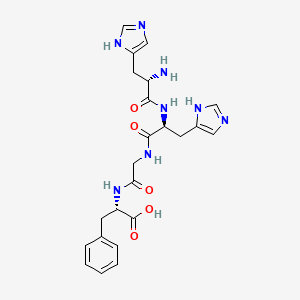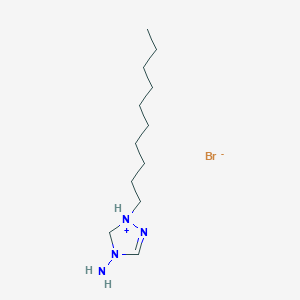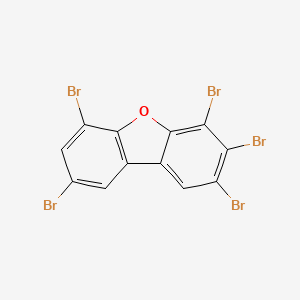
N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide is a heterocyclic compound that features a tetrazine ring substituted with a methylthio group and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide typically involves the reaction of 3,6-bis(methylthio)-1,2,4,5-tetrazine with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazine ring can be reduced to form dihydrotetrazines.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotetrazines.
Substitution: Various substituted tetrazines depending on the nucleophile used.
Applications De Recherche Scientifique
N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide involves its ability to participate in bioorthogonal reactions, particularly the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction allows for the rapid and specific labeling of biomolecules, making it useful in various imaging and diagnostic applications[4][4]. The tetrazine ring acts as a reactive site, interacting with strained alkenes or alkynes to form stable adducts[4][4].
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Bis(methylthio)-1,2,4,5-tetrazine: Similar structure but lacks the acetamide group.
3,6-Dichloro-1,2,4,5-tetrazine: Contains chlorine substituents instead of methylthio groups.
3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine: Features methoxycarbonyl groups instead of methylthio groups.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and enhances its utility in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C5H7N5OS |
|---|---|
Poids moléculaire |
185.21 g/mol |
Nom IUPAC |
N-(6-methylsulfanyl-1,2,4,5-tetrazin-3-yl)acetamide |
InChI |
InChI=1S/C5H7N5OS/c1-3(11)6-4-7-9-5(12-2)10-8-4/h1-2H3,(H,6,7,8,11) |
Clé InChI |
RWXFIENHAMQGAV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NN=C(N=N1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)


![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)
![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)





![1H-4,9-Epithionaphtho[2,3-d]imidazole](/img/structure/B12573106.png)

